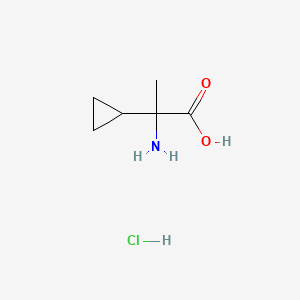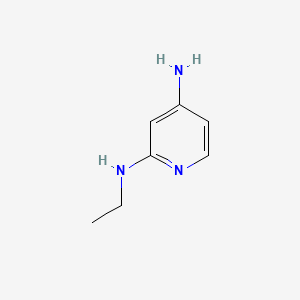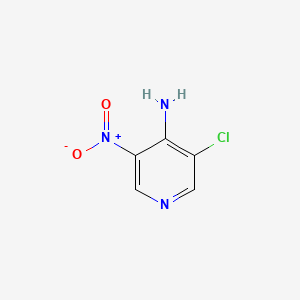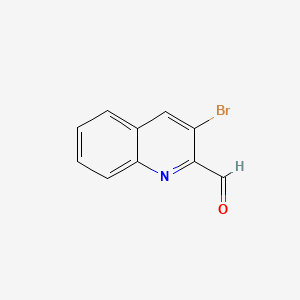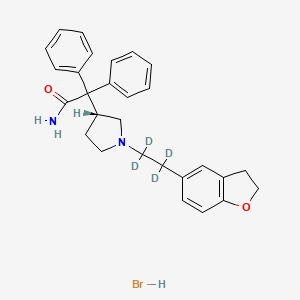
(R)-Darifenacin-d4 Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-Darifenacin-d4 hydrobromide, also known as (R)-d-Darifenacin-d4 hydrobromide, is a synthetic compound that has been used in a variety of scientific studies. It is a chiral compound, meaning that it has two forms that are mirror images of each other. It is an analog of darifenacin, a drug used to treat overactive bladder. This compound has been studied for its potential use in drug development, as well as for its ability to act as a radiotracer for positron emission tomography (PET) imaging.
Scientific Research Applications
Process Development and Synthesis
(R)-Darifenacin-d4 hydrobromide, a potent M3 selective receptor antagonist, has garnered interest in various scientific applications beyond its clinical use for treating urinary incontinence. Research into its synthesis and formulation has led to advancements in pharmaceutical manufacturing processes and analytical methods. A study by Pramanik et al. (2012) introduced an efficient commercial manufacturing process for darifenacin hydrobromide, highlighting its significance in pharmaceutical formulations Pramanik et al., 2012. Similarly, Zang Heng-chang (2012) developed a synthesis method for darifenacin hydrobromide, yielding a product confirmed by 1H-NMR and MS, demonstrating the chemical's importance in research focused on improving synthetic routes and yields Zang Heng-chang, 2012.
Analytical Method Development
Significant efforts have been made in developing and validating analytical methods for the quantification and quality control of darifenacin hydrobromide. Acharya et al. (2018) developed a simple, precise, and accurate RP-HPLC method for determining darifenacin hydrobromide in bulk drug and pharmaceutical dosage forms, showcasing the drug's analytical assessment importance Acharya et al., 2018. Murthy et al. (2009) introduced a chiral HPLC method for the separation and quantification of R-Darifenacin from its enantiomer, indicating the importance of chirality in the drug's effectiveness and safety profile Murthy et al., 2009.
Formulation Development
Research on darifenacin hydrobromide has also extended to its formulation development, aiming to enhance its bioavailability and patient compliance. Allah et al. (2018) investigated darifenacin hydrobromide loaded nanostructured lipid carriers (NLCs), demonstrating the potential of NLCs in enhancing the bioavailability of darifenacin hydrobromide compared to conventional dosage forms Allah et al., 2018. Abbas et al. (2019) formulated darifenacin hydrobromide as fast-dissolving buccal films, aiming for improved disintegration and dissolution rates, which could lead to better patient compliance Abbas et al., 2019.
Properties
IUPAC Name |
2,2-diphenyl-2-[(3R)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1/i13D2,16D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-FQBYKBRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
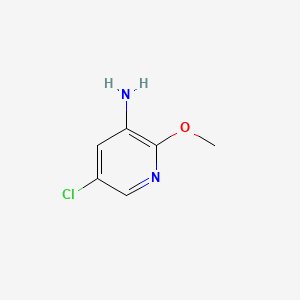

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)
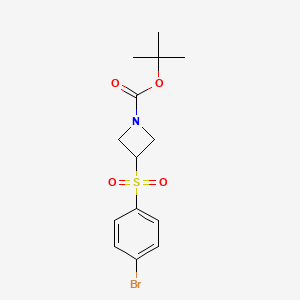


![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
